3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of benzodioxin, chromeno, and oxazin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, followed by the construction of the chromeno and oxazin rings. Common reagents used in these reactions include benzyl halides, lithium hydride, and N,N-dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodioxin derivatives .
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and enzyme inhibition properties
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and enzyme-related disorders
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- 1,4-Benzodioxin, 2,3-dihydro-6-nitro-
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one apart from these similar compounds is its unique combination of benzodioxin, chromeno, and oxazin rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H23NO5/c1-3-4-15-10-21(25)29-23-14(2)22-16(9-18(15)23)12-24(13-28-22)17-5-6-19-20(11-17)27-8-7-26-19/h5-6,9-11H,3-4,7-8,12-13H2,1-2H3 |
InChI Key |
RLKVDKHRNABDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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